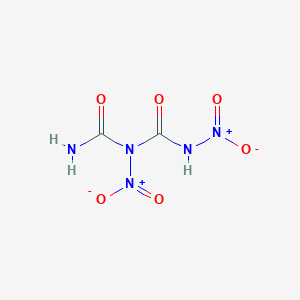
N,N-Dinitro-2-imidodicarbonic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dinitro-2-imidodicarbonic diamide: is a chemical compound with significant interest in various scientific fields. It is known for its unique structure and properties, which make it valuable in research and industrial applications. The compound’s molecular formula is C2H5N3O2, and it is also known by other names such as biuret, carbamylurea, and allophanamide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N,N-Dinitro-2-imidodicarbonic diamide can be achieved through various synthetic routes. One common method involves the use of hexamethylene-1,6-diisocyanate (HMDI) and citric acid as catalysts. The reaction is typically carried out under microwave conditions, which helps in reducing reaction times and increasing yields . The use of layered double hydroxides (LDHs) as catalysts has also been explored to develop green chemistry approaches .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced analytical techniques such as FT-IR, XRD, EDX, SEM, TGA, and DTG to characterize the product and ensure its quality .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dinitro-2-imidodicarbonic diamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: The major products formed from these reactions include derivatives of this compound with modified functional groups. These derivatives are often used in further research and industrial applications .
Applications De Recherche Scientifique
N,N-Dinitro-2-imidodicarbonic diamide has a wide range of scientific research applications. It is used in chemistry for the synthesis of various derivatives and as a reagent in analytical techniques . In biology, it is studied for its potential inhibitory effects on human immunodeficiency virus type 1 (HIV-1) and other viruses . In medicine, the compound’s derivatives are explored for their potential therapeutic applications . Industrially, it is used in the production of polymers and other materials .
Mécanisme D'action
The mechanism of action of N,N-Dinitro-2-imidodicarbonic diamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its effects on biological systems . For example, its derivatives have been shown to inhibit the HIV-1 protease enzyme, which is crucial for the replication of the virus . The compound’s ability to interact with these molecular targets makes it valuable in research and therapeutic applications .
Comparaison Avec Des Composés Similaires
- Biuret
- Carbamylurea
- Allophanamide
- Isobiuret
Comparison: N,N-Dinitro-2-imidodicarbonic diamide is unique due to its specific structure and properties. Compared to similar compounds like biuret and carbamylurea, it exhibits distinct reactivity and applications . Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other related compounds .
Propriétés
Numéro CAS |
671181-09-2 |
|---|---|
Formule moléculaire |
C2H3N5O6 |
Poids moléculaire |
193.08 g/mol |
Nom IUPAC |
1-carbamoyl-1,3-dinitrourea |
InChI |
InChI=1S/C2H3N5O6/c3-1(8)5(7(12)13)2(9)4-6(10)11/h(H2,3,8)(H,4,9) |
Clé InChI |
LKIQLNXUZGFUKO-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(N)N(C(=O)N[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


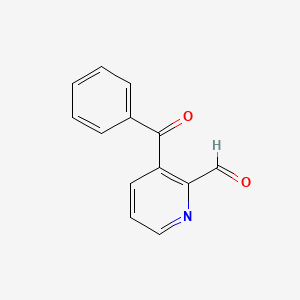
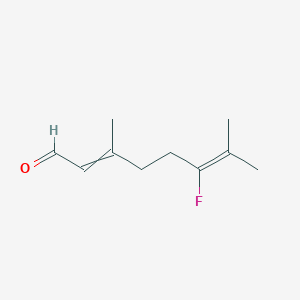
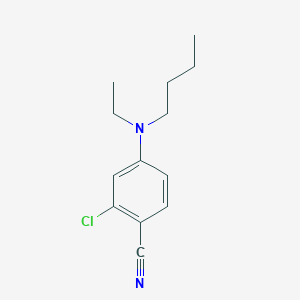

![N-[1-[6-[C-methyl-N-(pyridine-4-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-4-carboxamide](/img/structure/B12546180.png)
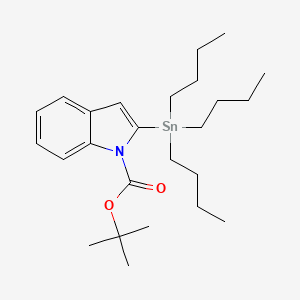
![2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine](/img/structure/B12546187.png)
![6-[2-(Benzenesulfinyl)-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12546195.png)
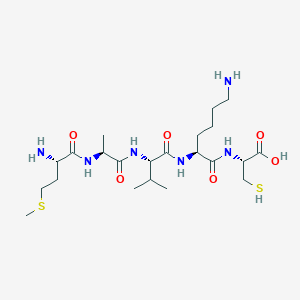



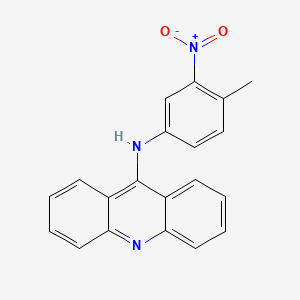
phosphanium bromide](/img/structure/B12546250.png)
